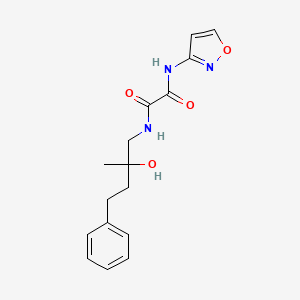

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAGJXMUBWIVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the oxalamide group: This step may involve the reaction of an oxalyl chloride with an amine derivative.

Introduction of the hydroxy-methyl-phenylbutyl group: This could be done through a Friedel-Crafts alkylation reaction followed by a reduction process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactivity: The compound’s functional groups may participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key oxalamide derivatives and their properties:

Key Comparative Insights

Hydroxy and Methyl Substituents

- The hydroxyl and methyl groups in the target compound’s aliphatic chain contrast with simpler alkyl or aromatic substituents in analogs like GMC-3 (chlorophenyl) or No. 1768 (dimethoxybenzyl) . These groups may improve solubility compared to lipophilic derivatives (e.g., trifluoromethyl in 1c ) and mimic the hydroxymethyl thiazole in anti-HIV oxalamides .

Isoxazole vs. Thiazole or Pyridine Moieties

- Pyridine-containing analogs (e.g., No. 1768 ) exhibit rapid hepatic metabolism, suggesting the isoxazole’s metabolic fate warrants investigation.

Biological Activity

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, with CAS number 1351602-22-6, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H19N3O4, with a molecular weight of 317.34 g/mol. Specific physical properties such as density and boiling point are currently not available in the literature .

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit effects on cellular pathways related to inflammation, cancer proliferation, and microbial resistance.

Biological Activity Overview

Research indicates that compounds similar to this compound may have:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiproliferative Effects : Potentially inhibiting cancer cell growth.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 62.5 |

| Compound B | S. aureus | 78.12 |

This suggests that this compound could exhibit similar antimicrobial properties, although specific data for this compound is yet to be published.

Antiproliferative Effects

In vitro studies on structurally related oxalamides have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and A549. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | HeLa | 226 |

| Compound D | A549 | 242.52 |

These findings indicate that this compound might also possess similar antiproliferative capabilities.

Computational Studies

In silico analyses have been conducted to predict the interactions of this compound with specific proteins involved in bacterial resistance mechanisms. Such studies are crucial for understanding how modifications in chemical structure can enhance biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.